2,6-Dichloroquinoline-4-carbonitrile structure and properties
2,6-Dichloroquinoline-4-carbonitrile structure and properties
An In-Depth Technical Guide to 2,6-Dichloroquinoline-4-carbonitrile: Structure, Properties, and Synthetic Considerations
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2,6-dichloroquinoline-4-carbonitrile, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. While detailed public data on this specific molecule is nascent, its structural motifs—the quinoline core, halogen substituents, and a nitrile group—suggest its considerable potential as a versatile synthetic intermediate. This document consolidates available identification data and, drawing from extensive expertise in organic chemistry and drug discovery, presents a reasoned overview of its likely physicochemical properties, spectroscopic signatures, and plausible synthetic pathways. We further explore its chemical reactivity and potential applications as a scaffold for novel therapeutic agents, supported by data from analogous structures. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to leverage this compound in their work.
Molecular Identity and Structural Framework
2,6-Dichloroquinoline-4-carbonitrile is a polysubstituted aromatic heterocycle. Its core is a quinoline ring system, which consists of a benzene ring fused to a pyridine ring. The molecule is further functionalized with two chlorine atoms at positions 2 and 6, and a nitrile group (-C≡N) at position 4. This specific arrangement of electron-withdrawing groups significantly influences the molecule's electronic properties and reactivity.
The chlorine atoms at positions 2 and 4 are known to activate the quinoline ring for nucleophilic aromatic substitution, while the nitrile group offers a versatile handle for further chemical transformations.
Caption: Core identification data for 2,6-dichloroquinoline-4-carbonitrile.
Physicochemical and Spectroscopic Profile
Experimental data for 2,6-dichloroquinoline-4-carbonitrile is not extensively published. The following properties are a combination of available supplier data and expert predictions based on the molecular structure. These predictions are crucial for designing experiments, such as selecting appropriate solvents for reactions or purification.
Physicochemical Properties
| Property | Value / Predicted Range | Justification / Source |
| Appearance | Off-white to light yellow solid | Typical appearance for halogenated aromatic compounds. |
| Melting Point | >150 °C (Predicted) | The rigid, planar structure and polar groups suggest strong intermolecular forces, leading to a relatively high melting point. The related compound 2,6-dichloroquinoline melts at 161-164 °C.[1] |
| Boiling Point | >350 °C (Predicted) | High molecular weight and polarity suggest a high boiling point. A related isomer, 4,6-dichloro-quinoline-3-carbonitrile, has a predicted boiling point of 369.8 °C.[2] |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and DMSO; Insoluble in water. | The chlorinated aromatic structure predicts good solubility in non-polar to moderately polar aprotic organic solvents. Poor solubility in water is expected due to its hydrophobicity. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | Recommended by suppliers to ensure long-term stability and prevent potential hydrolysis or degradation.[3] |
Predicted Spectroscopic Signatures
Spectroscopic analysis is the cornerstone of structural verification. For a novel or sparsely documented compound, predicting its spectral output is a key step in confirming its identity post-synthesis.
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¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals in the aromatic region (δ 7.5-8.5 ppm).
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One singlet for the proton at position 3.
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A doublet for the proton at position 8.
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A doublet of doublets for the proton at position 7.
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The proton at position 5 will appear as a doublet. The precise chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effects of the substituents.
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¹³C NMR (100 MHz, CDCl₃): The spectrum should display 10 unique carbon signals.
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The nitrile carbon (-C≡N) is expected in the δ 115-120 ppm range.
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Carbons attached to chlorine (C2, C6) will be deshielded.
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Quaternary carbons will likely show lower intensity due to longer relaxation times.[4]
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Infrared (IR) Spectroscopy (KBr Pellet):
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A sharp, strong absorption band between 2220-2240 cm⁻¹ , which is highly characteristic of the C≡N stretch of an aromatic nitrile.
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Multiple bands in the 1500-1650 cm⁻¹ region corresponding to C=C and C=N bond stretching within the quinoline ring.
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C-Cl stretching absorptions are expected in the fingerprint region, typically below 850 cm⁻¹.
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Proposed Synthetic Strategy and Characterization Workflow
Multi-Step Synthetic Pathway
The proposed synthesis begins with 4-chloroaniline and proceeds through a cyclization reaction to form the quinoline core, followed by chlorination and cyanation. This multi-step approach allows for controlled functionalization.
Caption: Proposed synthetic pathways to 2,6-dichloroquinoline-4-carbonitrile.
Expert Rationale:
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Pathway A (Preferred): This route leverages well-established quinoline chemistry. The Gould-Jacobs reaction provides a reliable method for constructing the substituted quinoline ring system. Subsequent chlorination of the 4-hydroxy group is a standard transformation. The key step is the introduction of the nitrile. Direct cyanation of a haloquinoline at position 4 can be challenging. A more robust method involves converting the quinoline to its N-oxide. This activates the C2 and C4 positions towards nucleophilic attack. A Reissert-Henze type reaction using a cyanide source like trimethylsilyl cyanide (TMSCN) can then install the nitrile group at the 4-position.
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Pathway B (Alternative): This hypothetical pathway involves exhaustive chlorination to form a trichloroquinoline intermediate. This would be followed by a selective nucleophilic aromatic substitution (SNAr) at the C4 position with a cyanide salt. The success of this route depends critically on the relative reactivity of the C2 and C4 chlorine atoms, with the C4 position generally being more susceptible to substitution.
Standard Characterization Protocol
A self-validating protocol ensures that the synthesized compound meets the required identity, purity, and quality standards.
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Purification: The crude product from the final synthetic step should be purified, typically by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain an analytically pure sample.
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Structural Confirmation (NMR & MS):
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Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃).
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Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra. The data should be consistent with the predicted signatures in section 2.2.
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Prepare a dilute solution in methanol or acetonitrile and analyze via high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI). The measured exact mass should be within 5 ppm of the theoretical mass for C₁₀H₄Cl₂N₂.
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Purity Assessment (HPLC):
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Develop a reverse-phase HPLC method (e.g., C18 column, water/acetonitrile mobile phase with 0.1% TFA).
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Inject a solution of the final compound. The resulting chromatogram should show a single major peak with >95% purity by area integration.
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Functional Group Verification (IR):
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Prepare a KBr pellet or cast a thin film of the compound.
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Acquire an IR spectrum and confirm the presence of the characteristic sharp C≡N stretch around 2230 cm⁻¹.
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Chemical Reactivity and Applications in Drug Discovery
The true value of 2,6-dichloroquinoline-4-carbonitrile lies in its potential as a versatile building block. Its three distinct functional groups serve as reactive handles for constructing diverse molecular libraries for biological screening. Quinolines are a well-known class of "privileged structures" in medicinal chemistry, forming the basis for numerous approved drugs.[5][6]
Caption: Key derivatization pathways for 2,6-dichloroquinoline-4-carbonitrile.
Expert Rationale:
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is highly activated and is the most probable site for SNAr. This allows for the facile introduction of a wide variety of nucleophiles, such as primary and secondary amines, thiols, and alkoxides. This is a cornerstone strategy in medicinal chemistry for rapidly generating analogs to explore structure-activity relationships (SAR). The quinoline scaffold is present in many kinase inhibitors, and derivatization at this position is a common strategy to target the ATP-binding pocket.[7]
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Nitrile Group Chemistry: The 4-cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. Alternatively, it can be reduced to a primary aminomethyl group. Each of these new functional groups provides further opportunities for derivatization, such as amide coupling or reductive amination.
The combination of these reactive sites makes 2,6-dichloroquinoline-4-carbonitrile a powerful intermediate for creating libraries of compounds for screening against various biological targets, including kinases, parasites, and bacteria.[5][6]
Safety and Handling
As a research chemical, 2,6-dichloroquinoline-4-carbonitrile should be handled with appropriate care, assuming it is hazardous until proven otherwise.
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GHS Hazard Classification (Inferred): No specific safety data sheet (SDS) is available. Based on structurally related compounds like 2,6-dichloroquinoline, the following GHS classifications are anticipated.[8][9]
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Recommended Precautions:
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Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE): Wear standard nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.
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Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C under an inert atmosphere.[3]
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Conclusion
2,6-Dichloroquinoline-4-carbonitrile represents a molecule of high synthetic potential that remains underexplored in the scientific literature. Its structure, featuring a privileged quinoline core and multiple reactive sites, positions it as an ideal starting material for the synthesis of novel compound libraries in drug discovery and materials science. This guide has provided a framework for understanding its fundamental properties, offered plausible and robust synthetic strategies, and outlined its potential for chemical derivatization. It is our expert assessment that this compound is a valuable tool for researchers, and we encourage further investigation into its synthesis, characterization, and application.
References
- Lead Sciences. (n.d.). 2,6-Dichloroquinoline-4-carbonitrile.
- Ivy Fine Chemicals. (n.d.). 2,6-dichloroquinoline-4-carbonitrile [CAS: 50504-14-8].
-
PubChem. (n.d.). 2,6-Dichloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2,6-dichloroquinoline. Retrieved from [Link]
-
da Gama, A. N. S., & Soeiro, M. de N. C. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet - 2,6-Dichloroquinoline. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
SWK. (2015). Carbon and 2D NMR. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. biosynth.com [biosynth.com]
- 3. 2,6-Dichloroquinoline-4-carbonitrile - Lead Sciences [lead-sciences.com]
- 4. memphis.edu [memphis.edu]
- 5. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. angenechemical.com [angenechemical.com]
